三氯生

描述

Synthesis Analysis

Triclosan is synthesized through a multi-step chemical process. The synthesis involves the diazotization of 2,4,4' trichloro 2' amino diphenylether and subsequent reactions leading to triclosan. This process has an overall yield of around 45.83%, and the end product's structure is confirmed through various spectroscopic methods (Jin, 2003).

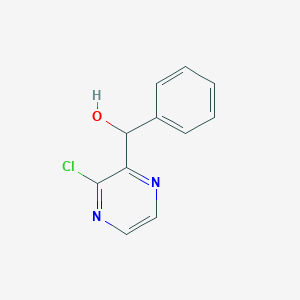

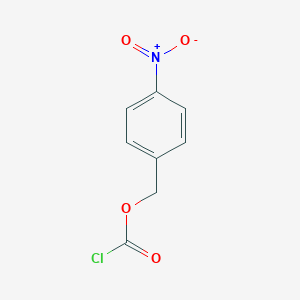

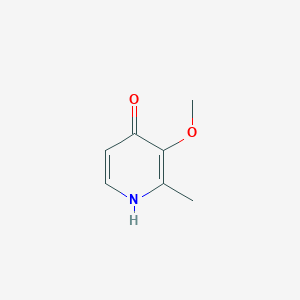

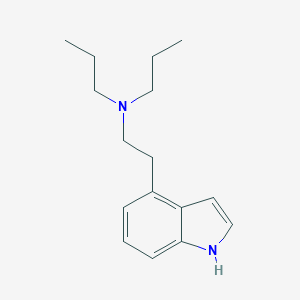

Molecular Structure Analysis

Triclosan's molecular structure plays a crucial role in its biological activity. It acts as a site-directed inhibitor of enoyl-acyl carrier protein reductase (ENR) in bacteria, mimicking the enzyme's natural substrate. Structural analysis shows that triclosan forms a stable complex with ENR, thereby inhibiting bacterial lipid biosynthesis (Levy et al., 1999).

Chemical Reactions and Properties

Triclosan targets lipid synthesis in bacteria, particularly by blocking the fatty acid synthesis pathway at the enoyl-acyl carrier protein reductase step. This action is significant in inhibiting bacterial growth and survival. Resistance to triclosan can occur through mutations in the bacterial fabI gene, which encodes for the targeted enzyme (McMurry et al., 1998).

Physical Properties Analysis

The physical properties of triclosan, such as its solubility and stability, contribute to its widespread use in various products. Its stability under different conditions ensures its effectiveness in a range of consumer products. However, specific studies focusing solely on its physical properties are limited in the literature.

Chemical Properties Analysis

Triclosan's chemical properties, including its reactivity under different environmental conditions, are crucial for understanding its environmental impact. It undergoes photodegradation, forming several intermediates and byproducts, some of which have raised environmental concerns due to their potential toxicity (Bianco et al., 2015).

科学研究应用

内分泌干扰: 已发现三氯生对雄性西部蚊鱼充当内分泌干扰物,导致卵黄蛋白原基因表达升高和精子数量减少 (Raut 和 Angus,2010)。在培养的猪黄体细胞中观察到类似的效果,表明其作为内分泌干扰化学物质的潜力 (Basini 等人,2021).

对蛋白质修饰的影响: 研究表明,三氯生可以减少蛋白质瓜氨酸化和氨基甲酰化,这与牙周炎和类风湿性关节炎等炎性疾病有关 (Bright 等人,2017).

对发育中胚胎的影响: 接触三氯生会影响发育中的斑马鱼胚胎中的多种途径,影响能量代谢、氨基酸代谢、氮代谢和鳃功能 (Fu 等人,2018).

治疗癫痫的潜力: 三庚酸甘油三酯(一种与三氯生相关的化合物)在减少广谱癫痫小鼠模型的癫痫易感性方面显示出希望 (Kim 等人,2013),并且可能对治疗代谢和神经退行性疾病(包括癫痫和长链脂肪酸氧化障碍)具有治疗潜力 (Wehbe 和 Tucci,2019).

生殖健康影响: 在怀孕大鼠中,接触三氯生导致几种激素的血清水平降低和胎盘中基因表达改变 (Feng 等人,2016)。它还通过各种机制破坏内分泌系统,尤其是生殖激素 (Wang 和 Tian,2015).

对甲状腺激素的影响: 三氯生显着影响雄性幼年大鼠的甲状腺激素浓度,尽管它不会改变雄激素依赖性组织重量或青春期的发作 (Zorrilla 等人,2009).

抗菌性能和环境影响: 三氯生与环境微生物群落中的多重耐药性有关,并被广泛用作各种产品中的抗菌剂。它在水生环境中的出现和归宿引发了环境问题 (Carey 和 McNamara,2015;Singer 等人,2002).

细菌脂质合成抑制: 它靶向大肠杆菌等细菌中的脂质合成,作为一种广谱抗菌和抗真菌剂 (McMurry 等人,1998).

安全和危害

属性

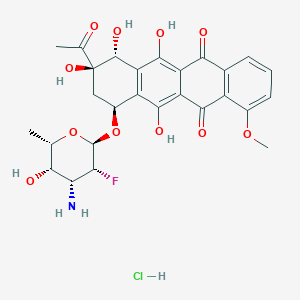

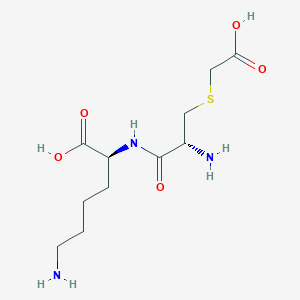

IUPAC Name |

2,3-di(tricosanoyloxy)propyl tricosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-70(73)76-67-69(78-72(75)66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-77-71(74)65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h69H,4-68H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRVRMABYZMJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H140O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Di(tricosanoyloxy)propyl tricosanoate | |

CAS RN |

86850-72-8 | |

| Record name | Tritricosanoin (C23:0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。